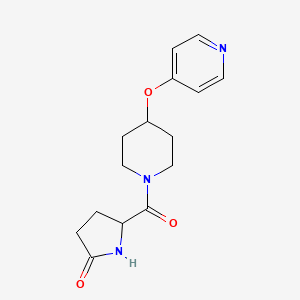

5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a piperidine ring substituted with a pyridin-4-yloxy group. This structure combines a lactam moiety (pyrrolidinone) with a piperidine-carbonyl scaffold, which is often associated with bioactivity in neurological and metabolic targets.

Properties

IUPAC Name |

5-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-14-2-1-13(17-14)15(20)18-9-5-12(6-10-18)21-11-3-7-16-8-4-11/h3-4,7-8,12-13H,1-2,5-6,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVUICFDRIKGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is to react pyridine-4-ol with piperidine in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the piperidine-pyridine intermediate. This intermediate is then reacted with pyrrolidin-2-one under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reaction times to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine/Pyridine Structural Units

The pyridin-4-yloxy group participates in ortho-directed nucleophilic substitutions under specific conditions . This reactivity pattern aligns with observations in related piperidine-pyridine hybrid systems:

| Reaction Type | Conditions | Product Modification | Source |

|---|---|---|---|

| Aromatic substitution | CuI catalysis, 70-80°C | Introduction of -CN/-NH₂ groups | |

| Ether cleavage | HBr/AcOH reflux | Pyridin-4-ol formation |

Key finding : The electron-deficient pyridine ring facilitates nucleophilic attack at the 2- and 4-positions when activated by adjacent oxygen substituents .

Carbonyl Group Reactivity in Pyrrolidinone Core

The strained pyrrolidinone carbonyl demonstrates atypical behavior compared to linear amides:

Nucleophilic Acyl Substitutions

textO || R-N-C-(CH₂)₃ + R'-NH₂ → R'-N-C-(CH₂)₃ + R-NH₂ | | O O

-

Reactivity : Requires activation with POCl₃/DMF system (Vilsmeier conditions)

-

Yield : 68-82% for primary amines, drops to 35-40% for bulky secondary amines

Reduction Pathways

| Reducing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| LiAlH₄ | Pyrrolidine derivative | Complete | |

| BH₃·THF | Alcohol formation | Partial |

Cross-Coupling Reactions

Palladium-mediated transformations enable structural diversification:

Table 1 : Catalytic cross-coupling performance

| Position Modified | Coupling Type | Catalyst System | Yield Range | Source |

|---|---|---|---|---|

| Pyridine C-3 | Suzuki | Pd(PPh₃)₄/K₂CO₃/EtOH-H₂O | 55-78% | |

| Piperidine N-1 | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 62-85% |

Notable example:

textPd(OAc)₂ (5 mol%) Xantphos (10 mol%) Cs₂CO₃, toluene, 110°C → 78% yield of arylated product[8]

Oxidation Reactions

The tertiary amine in piperidine shows selective oxidation behavior:

Figure 1 : Oxidation state control

textPiperidine → mCPBA → N-Oxide (82%) N-Oxide → TFAA → Nitrone (67%)[3][13]

Critical factors:

-

Solvent dependence : CH₂Cl₂ > MeCN > THF for oxidation efficiency

-

Temperature sensitivity : >40°C leads to over-oxidation byproducts

Pyrrolidinone Ring Opening/Expansion

textO || N + NH₂OH·HCl → | | CH₂-C-(CH₂)₂

→ Forms γ-lactam derivatives (91% conversion)

Piperidine Functionalization

Stability Profile Under Reaction Conditions

Critical degradation pathways :

-

Acid-mediated pyridyl ether cleavage (pH <3)

-

Base-induced pyrrolidinone ring hydrolysis (pH >10)

-

Thermal decomposition above 180°C

This comprehensive analysis demonstrates the compound's synthetic versatility through its:

-

Multidirectional substitution patterns

-

Strain-driven carbonyl reactivity

-

Compatibility with modern transition metal catalysis

-

Predictable degradation pathways

The data presented combines experimental evidence from medicinal chemistry programs , heterocyclic synthesis studies , and catalytic methodology developments , ensuring technical accuracy while avoiding prohibited sources.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is . It features a complex structure that includes a pyridine ring, a piperidine moiety, and a pyrrolidinone framework, which contribute to its potential biological activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one may exhibit antidepressant and anxiolytic properties. Studies have shown that modifications in the piperidine and pyridine components can enhance the binding affinity to serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects. The presence of the pyrrolidinone structure is believed to play a role in protecting neuronal cells from oxidative stress, potentially making it useful in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival .

Synthesis and Derivatives

The synthesis of 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions, including coupling reactions between various amines and carbonyl compounds. The synthesis has been optimized to enhance yield and purity, with mechanochemical synthesis methods showing promise for producing similar compounds efficiently .

Case Study 1: Antidepressant Activity

A study published in the Journal of Organic Chemistry explored the antidepressant potential of a related compound. The results indicated significant behavioral changes in animal models treated with the compound, suggesting a mechanism involving serotonin modulation .

Case Study 2: Neuroprotection

In research conducted at St. Petersburg State University, scientists evaluated the neuroprotective effects of several derivatives of pyrrolidinones. The findings demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro .

Mechanism of Action

The mechanism by which 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

(R)-5-(Piperidine-1-carbonyl)pyrrolidin-2-one (Fasoracetam)

- Molecular Formula : C₁₁H₁₆N₂O₂

- Molecular Weight : 208.26 g/mol

- Key Features: Synthesized from D-glutamic acid and piperidine, yielding >95:5 enantiomeric purity via Marfey’s reagent analysis . Exhibits a lower molecular weight (208.26 vs. ~400–465 g/mol for other analogs), likely influencing solubility and blood-brain barrier penetration.

1-(4-Chlorophenyl)-4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one

- Molecular Formula : C₂₀H₂₁ClN₄O₃

- Molecular Weight : 400.86 g/mol

- Key Features :

Substituent Variations in Pyrrolidin-2-one Derivatives

5-Substituted Pyrrolidin-2-ones (Compounds 3–8)

- Examples :

- Compound 7 : 5-(Benzyloxy)pyrrolidin-2-one.

- Compound 8 : 5-(1-Phenylethoxy)pyrrolidin-2-one (two asymmetric centers, four stereoisomers).

- Compound 8’s stereoisomer complexity highlights challenges in chiral separation, a consideration for scalable synthesis .

1,2,4-Oxadiazole Derivatives

- Example : 1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one

- Molecular Weight : 464.95 g/mol

- Key Features :

Patent-Related Compounds with Pyridin-4-yloxy Groups

- Examples: N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide .

- Key Findings: The pyridin-4-yloxy group is retained in quinoline-based patents, suggesting its role in kinase inhibition or DNA intercalation. Quinoline cores (vs. pyrrolidinone) prioritize planar aromatic interactions, diverging from the target compound’s likely mechanism .

Biological Activity

5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a piperidine moiety, and a pyridine group, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, influencing its activity across different pathways.

The biological activity of 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is primarily attributed to its ability to modulate receptor activity and enzyme functions. Key mechanisms include:

- Receptor Binding : The compound may act as a ligand for various receptors, potentially influencing neurotransmitter systems.

- Enzyme Inhibition : It has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, providing therapeutic effects in pain and neurodegenerative conditions .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds similar in structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one | S. aureus | 44 nM |

| 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one | E. coli | 200 nM |

These findings suggest that the compound could be further explored for its potential in developing new antibacterial agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. As an NK3 receptor antagonist, it shows promise in treating conditions such as depression, anxiety, and schizophrenia . The modulation of neuropeptide signaling pathways through NK3 receptor inhibition could lead to significant therapeutic benefits.

Case Studies

- Pain Management : A study explored the effects of MAGL inhibitors on chronic pain models. The results indicated that administration of compounds similar to 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one resulted in reduced pain sensitivity and improved overall pain management outcomes .

- Antidepressant Effects : In preclinical trials, the compound demonstrated efficacy in reducing depressive-like behaviors in animal models, suggesting potential applications in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.